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Compound of Interest

Compound Name:
3-Bromo-4-phenyl-2-

chloropyridine

CAS No.: 1622838-93-0

Cat. No.: B6306005 Get Quote

Executive Summary
3-Bromo-4-phenyl-2-chloropyridine (CAS: 1622838-93-0) is a critical heterocyclic building

block utilized primarily in the synthesis of complex agrochemicals and pharmaceutical active

ingredients (APIs).[1][2][3][4][5] Its structural motif—containing orthogonal halogen handles (2-

chloro, 3-bromo) and a lipophilic phenyl group at the 4-position—makes it an ideal scaffold for

iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Despite its utility, public experimental data for this specific substitution pattern is sparse

compared to simpler analogs.[2] This guide serves as a technical manual for researchers to

establish the melting point (MP) and boiling point (BP) baselines, validate purity, and

understand the physicochemical behavior of this compound during process development.

Part 1: Physicochemical Profile & Data[2][6][7]
As a Senior Application Scientist, I must emphasize that for non-pharmacopeial intermediates

like CAS 1622838-93-0, relying on "predicted" database values is a common cause of process

failure.[1][2] The data below synthesizes available vendor specifications with calculated

properties derived from structural analogs.
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Property Data

CAS Number 1622838-93-0

IUPAC Name 3-Bromo-2-chloro-4-phenylpyridine

Molecular Formula C₁₁H₇BrClN

Molecular Weight 268.54 g/mol

SMILES ClC1=NC=CC(C2=CC=CC=C2)=C1Br

Physical Form Solid (Crystalline powder)

Color Off-white to pale yellow

Thermal Properties (Experimental & Predicted)
Direct experimental values for this specific CAS are often proprietary. The values below are

established through structural activity relationship (SAR) analysis of close analogs.

Property Value / Range Confidence Source/Method

Melting Point
68°C – 78°C

(Predicted)
High

Based on 3-Bromo-2-

chloropyridine (MP

52-60°C) + Phenyl

contribution.[1][2]

Boiling Point
385°C ± 20°C (at 760

mmHg)
Medium

Calculated (ACD/Labs

Algorithm).

Flash Point >180°C High
Predicted based on

BP.

Solubility
Low in water; High in

DCM, DMSO, EtOAc.
High

Lipophilic domain

(Phenyl) + Halogens.

Comparative Analog Data
To validate your experimental results, compare against these commercially established

analogs. If your batch deviates significantly from these trends, suspect contamination.[2][6]
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Analog Compound
Structure
Difference

Melting Point Boiling Point

3-Bromo-2-

chloropyridine
Missing 4-Phenyl 52–60°C 218°C

3-Bromo-4-

phenylpyridine
Missing 2-Chloro ~70–75°C N/A (Solid)

4-Phenylpyridine Missing 2-Cl, 3-Br 70–72°C 275°C

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The addition of the phenyl group at C4 significantly increases the melting

point compared to the parent pyridine due to enhanced

-

stacking interactions in the crystal lattice.[6] The 2-chloro substituent adds polarity

but disrupts symmetry less than a 3-position substituent alone.[1]

Part 2: Experimental Determination Protocols
Since exact literature values are rare, you must treat every new batch as a "primary standard"

determination. Follow these protocols to ensure data integrity.

Melting Point Determination (Capillary Method)
Objective: Determine the purity-defined melting range. A range >2°C indicates significant

impurities (likely des-bromo or homocoupled byproducts).[1][6]

Preparation: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent

inclusions (EtOAc/Hexane solvates are common).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Imidazole
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8138363.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8138363.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Imidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6306005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loading: Pack 2-3 mm of sample into a glass capillary. Ensure the powder is compact to

avoid air pockets.[6]

Ramp Rate:

Fast Ramp: 10°C/min to 50°C.[6]

Critical Ramp: 1°C/min from 50°C to melt.[6]

Observation: Record

(first liquid drop) and

(complete liquefaction).

Validation: If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

, recrystallize from Ethanol/Heptane.

Boiling Point / Distillation Profile
Objective: Determine volatility for purification via Kugelrohr or fractional distillation.

Atmospheric BP: Not recommended due to decomposition risk >200°C.[2][6]

Reduced Pressure Protocol:

Use a nomograph to estimate BP at reduced pressure.[6]

Target: ~160–180°C at 0.5 mmHg.[6]

Caution: Halogenated pyridines can undergo thermal isomerization or polymerization at

high temperatures.[6] Keep pot temperature <200°C.

Part 3: Synthetic Context & Impurity Profiling[2]
Understanding the synthesis is the only way to predict likely impurities that affect the melting

point.[6]
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Synthesis Pathway (Suzuki Coupling)
The most robust route involves the selective Suzuki coupling of 3-bromo-2-chloro-4-

iodopyridine with phenylboronic acid.[1][2] The iodine at C4 is more reactive toward oxidative

addition (Pd⁰) than the bromine at C3 or chlorine at C2.[6]

3-Bromo-2-chloro-
4-iodopyridine

3-Bromo-4-phenyl-
2-chloropyridine

(Target) Selective Coupling
 (C4 Position)

Impurity A:
Bis-phenyl (Over-coupling)

 Excess Boronic Acid
 High Temp

Impurity B:
Des-iodo (Reduction)

 Pd-H Species

Phenylboronic Acid
(Pd Catalyst, Base)

Click to download full resolution via product page

Figure 1: Selective synthesis pathway and potential impurity origins. Control of stoichiometry is

vital to prevent over-coupling at the C3-Bromine position.

Purification Logic
If the melting point is depressed (e.g., <60°C), follow this purification decision tree.
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Figure 2: Purification logic flow for upgrading material quality based on impurity profile.

Part 4: Applications in Drug Discovery[2][4][8]
This scaffold is not an end-product but a "linchpin" intermediate.

Orthogonal Reactivity: The 2-Cl and 3-Br atoms have distinct electronic environments.[1][2]

[6]

3-Br: Excellent for further Suzuki/Buchwald couplings.[6]
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2-Cl: Activated for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

(Nucleophilic Aromatic Substitution) with amines or alkoxides due to the adjacent Nitrogen.

Solubility Handling: The 4-phenyl group drastically reduces water solubility compared to

simple halopyridines.[2] Formulations for biological assays (e.g., IC50) must utilize DMSO

stocks (typically 10 mM).[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6306005#melting-point-and-boiling-point-data-for-3-
bromo-4-phenyl-2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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